molecular formula C17H16Cl3N3OS B11711877 N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-benzamide

N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-benzamide

Cat. No.: B11711877
M. Wt: 416.7 g/mol
InChI Key: OOWKOIDECFMUKE-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-benzamide is a complex organic compound with the molecular formula C21H18Cl3N3OS It is characterized by the presence of a trichloromethyl group, a thioureido group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-benzamide typically involves the reaction of 2,2,2-trichloroethyl isocyanate with 3-M-tolylthiourea in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trichloromethyl group and thioureido moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide
  • N-(2,2,2-Trichloro-1-(3-P-tolyl-thioureido)-ethyl)-benzamide
  • N-(2,2,2-Trichloro-1-(3-(4-MEO-PH)-thioureido)-ethyl)-benzamide

Uniqueness

N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-benzamide is unique due to the presence of the 3-M-tolyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H16Cl3N3OS

Molecular Weight

416.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H16Cl3N3OS/c1-11-6-5-9-13(10-11)21-16(25)23-15(17(18,19)20)22-14(24)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,22,24)(H2,21,23,25)

InChI Key

OOWKOIDECFMUKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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